Caged GTP

Descripción general

Descripción

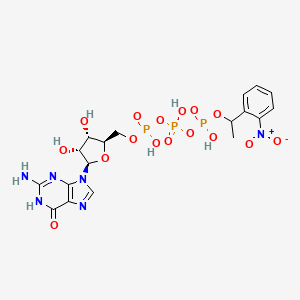

Caged guanosine triphosphate (GTP) is a photolabile compound used extensively in biochemical and biophysical research. It is a modified form of guanosine triphosphate where a photolabile protecting group is attached to the terminal phosphate. This modification renders the molecule biologically inactive until it is exposed to light, which releases the active guanosine triphosphate. This property makes caged guanosine triphosphate a valuable tool for studying various cellular processes with high temporal and spatial resolution .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Caged guanosine triphosphate is typically synthesized by reacting guanosine diphosphate with a photolabile protecting group. One common method involves the use of nitrophenylethyl (NPE) as the photolabile group. The synthesis begins with the activation of guanosine diphosphate using diimidazole carbonyl, followed by the reaction with caged phosphate . The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of caged guanosine triphosphate follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and reactors to ensure consistency and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .

Análisis De Reacciones Químicas

Types of Reactions

Caged guanosine triphosphate undergoes photolysis upon exposure to ultraviolet light, releasing the active guanosine triphosphate. This reaction is highly specific and occurs rapidly, making it ideal for time-resolved studies .

Common Reagents and Conditions

The primary reagent used in the photolysis of caged guanosine triphosphate is ultraviolet light. The reaction conditions typically involve maintaining the compound in an aqueous solution at a neutral pH. The photolysis reaction is usually carried out at low temperatures to prevent thermal degradation of the compound .

Major Products Formed

The major product formed from the photolysis of caged guanosine triphosphate is active guanosine triphosphate. This product can then participate in various biochemical reactions, such as GTPase-mediated hydrolysis .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Caged GTP is employed in various scientific research applications, including:

- Chemistry : It is used to study the kinetics and mechanisms of GTPase-catalyzed reactions.

- Biology : In cellular biology, it helps investigate signal transduction pathways involving GTP-binding proteins.

- Medicine : this compound is utilized in drug discovery to assess the effects of potential therapeutic agents on GTPase activity.

- Industry : In biotechnology, it aids in developing biosensors and bioassays.

Case Study 1: Activation of G Proteins

A study demonstrated the activation of G proteins using unthis compound-γ-S in leech giant glial cells. Upon UV illumination, the release of GTP-γ-S led to persistent membrane hyperpolarization and increased membrane conductance due to enhanced K+ conductance. The study highlighted how this compound can be used to investigate the role of G proteins in cellular signaling pathways .

Case Study 2: Investigating GTP Hydrolysis Mechanisms

Research utilizing this compound has provided insights into the molecular mechanisms of GTP hydrolysis by small GTPases like Ras. By employing time-resolved X-ray crystallography with this compound at the active site, researchers were able to observe conformational changes during hydrolysis, thus elucidating the catalytic mechanisms involved .

Case Study 3: Probing Cellular Dynamics

In another investigation, researchers used this compound to manipulate the activation states of small GTPases, which are crucial for various cellular processes such as growth and differentiation. This approach allowed for a better understanding of how these proteins regulate cytoskeletal dynamics and other signaling pathways .

Data Tables

Mecanismo De Acción

The mechanism of action of caged guanosine triphosphate involves the release of active guanosine triphosphate upon exposure to ultraviolet light. The photolysis reaction cleaves the photolabile protecting group, resulting in the formation of free guanosine triphosphate. This active guanosine triphosphate can then bind to GTP-binding proteins and participate in various biochemical reactions. The molecular targets of guanosine triphosphate include GTPases, which hydrolyze guanosine triphosphate to guanosine diphosphate, and other proteins involved in signal transduction pathways .

Comparación Con Compuestos Similares

Caged guanosine triphosphate is unique in its ability to release active guanosine triphosphate upon light exposure. Similar compounds include caged adenosine triphosphate (ATP) and caged cyclic adenosine monophosphate (cAMP), which release adenosine triphosphate and cyclic adenosine monophosphate, respectively, upon photolysis. While caged adenosine triphosphate is used to study ATPase-catalyzed reactions, caged cyclic adenosine monophosphate is used to investigate cyclic adenosine monophosphate-dependent signaling pathways .

List of Similar Compounds

- Caged adenosine triphosphate (ATP)

- Caged cyclic adenosine monophosphate (cAMP)

- Caged guanosine diphosphate (GDP)

- Caged guanosine monophosphate (GMP)

Caged guanosine triphosphate stands out due to its specific application in studying GTPase-mediated processes and its ability to provide high temporal and spatial resolution in biochemical studies .

Actividad Biológica

Caged GTP (caged guanosine triphosphate) is a photolabile derivative of GTP that enables precise control over the activation of G proteins in cellular studies. This compound is designed to release active GTP upon exposure to specific wavelengths of light, allowing researchers to investigate the dynamics of G protein signaling pathways with high temporal resolution. The following sections detail the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

This compound is synthesized by attaching a photolabile protecting group to the terminal phosphate of GTP. This modification prevents GTP from interacting with its target proteins until it is photolyzed by light. Upon illumination, the caging group is cleaved, releasing free GTP that can activate G proteins, which are critical for various cellular processes such as proliferation, differentiation, and cytoskeletal dynamics .

Applications in Research

This compound has been utilized in numerous studies to explore the role of small GTPases like Ras in living cells. By controlling the spatial and temporal release of GTP, researchers can observe the immediate effects of G protein activation on downstream signaling pathways. Some notable applications include:

- Studying Ras Activation : Researchers have employed this compound to activate Ras specifically at localized regions within cells, allowing for real-time observation of downstream signaling cascades.

- Investigating Membrane Potential Changes : In experiments involving glial cells, uncaging of this compound-γ-S resulted in persistent membrane hyperpolarization and increased membrane conductance, highlighting its role in modulating cellular excitability .

- Dynamic Cellular Processes : this compound facilitates the study of rapid cellular responses by enabling the manipulation of GTP levels at precise moments, aiding in the understanding of complex signaling networks .

Case Studies

- Ras Activation Study : In a study investigating Ras activation using this compound, researchers found that localized uncaging led to significant activation of downstream effectors involved in cell growth and differentiation. The ability to control the timing and location of GTP release provided insights into the spatiotemporal dynamics of Ras signaling.

- Glial Cell Membrane Hyperpolarization : Another study demonstrated that uncaging this compound-γ-S in leech giant glial cells caused a sustained increase in K+ conductance, leading to membrane hyperpolarization. This effect was dependent on the resting membrane potential of the cells and underscored the importance of G protein signaling in regulating neuronal excitability .

- Photolysis and X-ray Crystallography : Research utilizing time-resolved X-ray crystallography combined with flash photolysis of caged compounds has allowed scientists to visualize conformational changes in proteins during GTP hydrolysis, providing a deeper understanding of molecular mechanisms involved in signal transduction .

Data Table: Properties and Stability

The following table summarizes key properties and stability data for caged nucleotides including this compound:

| Caged Compound | Φ (Quantum Yield) | ε (M⁻¹cm⁻¹) | Φ × ε | Rate (s⁻¹) | Stability |

|---|---|---|---|---|---|

| Caged ATP | 0.18 | 4,300 | 774 | 3.8 × 10⁴ | Complete |

| Caged ADP | 0.23 | 970 | 194 | 6.8 × 10⁴ | Complete |

| This compound | TBD | TBD | TBD | TBD | TBD |

| This compound-γ-S | TBD | TBD | TBD | TBD | TBD |

Propiedades

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N6O16P3/c1-8(9-4-2-3-5-10(9)24(28)29)38-42(32,33)40-43(34,35)39-41(30,31)36-6-11-13(25)14(26)17(37-11)23-7-20-12-15(23)21-18(19)22-16(12)27/h2-5,7-8,11,13-14,17,25-26H,6H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,21,22,27)/t8?,11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWDUFBXCCSYMK-JQJVVODZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N6O16P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70924941 | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy({hydroxy[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124830-99-5 | |

| Record name | P(3)-1-(2-Nitro)phenylethylguanosine 5'-O-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124830995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy({hydroxy[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.